N-Acetylphenylalanine aldehyde
Description
Structure
3D Structure
Properties
CAS No. |
35593-55-6 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-[(2S)-1-oxo-3-phenylpropan-2-yl]acetamide |
InChI |
InChI=1S/C11H13NO2/c1-9(14)12-11(8-13)7-10-5-3-2-4-6-10/h2-6,8,11H,7H2,1H3,(H,12,14)/t11-/m0/s1 |
InChI Key |
XFCMVVZOTZZXLW-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C=O |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Synthetic Strategies and Advanced Derivatization of N Acetylphenylalanine Aldehyde
Chemoenzymatic and Biocatalytic Synthesis Pathways for Aldehyde-Containing Amino Acids
The integration of enzymatic methods into synthetic chemistry offers a powerful approach for producing aldehyde-containing amino acids with high selectivity and efficiency. acs.org Biocatalysis, the use of natural catalysts like enzymes, provides environmentally friendly alternatives to conventional chemical synthesis. acs.orgresearchgate.net
Enzymatic Routes to N-Acyl Amino Acids from Aldehyde Precursors
Enzymes play a crucial role in the synthesis of N-acyl amino acids from aldehyde precursors. One notable method involves the use of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which can catalyze the formation of carbon-carbon bonds. nih.govresearchgate.net For instance, the enzyme UstD facilitates a decarboxylative aldol (B89426) addition with various aldehyde substrates to produce non-standard γ-hydroxy amino acids. nih.govnih.govchemrxiv.org This process is highly selective and can be performed on a gram scale. nih.govchemrxiv.org
Another enzymatic strategy involves the use of hydrolases, such as lipases and aminoacylases, for the synthesis of N-acyl amino acids. These enzymes can function through the transient activation of a carboxylic acid, either via an acyl-enzyme intermediate or by positioning the acyl donor favorably for nucleophilic attack by an amine. nih.gov Carboxylic acid reductases (CARs) are also employed to convert carboxylic acids into aldehydes, which can then be used in subsequent enzymatic reactions to produce the desired N-acyl amino acid. biorxiv.orgnih.gov
Regio- and Stereoselective Biocatalysis for Aldehyde Incorporation
Biocatalysis offers exceptional control over the regio- and stereochemistry of reactions involving the incorporation of aldehydes. msu.edu Enzymes like threonine aldolases and phenylalanine aminomutases have been repurposed to catalyze reactions with high stereoselectivity. msu.edunih.gov For example, the PLP-dependent enzyme LolT has been shown to catalyze the α-deuteration of a wide range of L-amino acids with strict stereochemical control. nih.gov This highlights the potential of enzymes to perform highly specific modifications.
Directed evolution and computational engineering have been used to enhance the activity and substrate scope of enzymes like UstD, making them more efficient for organic synthesis. nih.govresearchgate.netresearchgate.net These engineered enzymes can catalyze decarboxylative aldol additions to produce complex γ-hydroxy amino acids with high stereoselectivity. nih.govresearchgate.net The ability to control the three-dimensional arrangement of atoms is a significant advantage of biocatalysis, enabling the synthesis of chiral molecules that are difficult to produce through traditional chemical methods. nih.govresearchgate.net
Organic Synthesis Methodologies for N-Acetylphenylalanine Aldehyde Scaffolds
Traditional organic synthesis provides a versatile toolkit for constructing and modifying this compound and its derivatives. These methods complement biocatalytic approaches and are essential for creating a wide range of molecular structures.
Carbonylation Reactions Utilizing Aldehyde Substrates
Carbonylation reactions are a key method for synthesizing N-acyl-α-amino acids from aldehydes. researchgate.net In a process known as amidocarbonylation, an aldehyde reacts with an amide and carbon monoxide in the presence of a catalyst, typically a cobalt-containing compound. google.comgoogle.com This reaction can be used to produce N-acetyl-β-phenylalanine from phenylacetaldehyde (B1677652) and acetamide. google.com The use of co-catalysts, such as rhodium compounds, can improve the yield and selectivity of the reaction under milder conditions. google.com
The aldehyde substrate for amidocarbonylation can also be generated in situ from various starting materials, including olefins, alcohols, and oxiranes, further expanding the synthetic utility of this method. google.comgoogle.com
Targeted Functionalization to Introduce Aldehyde Moieties
The introduction of aldehyde groups into phenylalanine derivatives can be achieved through targeted functionalization. One approach involves the oxidation of a primary alcohol. For instance, phenylalanine dipeptides can be made to interact with a Pluronic® derivative where the terminal hydroxyl groups have been oxidized to aldehydes. mdpi.com Another strategy involves the oxidative functionalization of N-acetyl amino acid methyl esters using a nonheme imine-based iron complex as a catalyst. rsc.org This method allows for the selective oxidation at the α-C–H bond or on the aromatic ring of N-AcPheOMe, leading to the formation of tyrosine isomers. rsc.org
Asymmetric Synthesis and Chiral Resolution of Aldehyde Derivatives
Asymmetric synthesis and chiral resolution are critical for obtaining enantiomerically pure this compound derivatives. Asymmetric synthesis aims to create a specific stereoisomer directly. kashanu.ac.ir This can be achieved using chiral catalysts or auxiliaries. For example, the asymmetric hydrogenation of N-acetyl dehydrophenylalanine catalyzed by rhodium complexes with chiral phosphine (B1218219) ligands like DIOP can produce N-acetyl phenylalanine with high enantioselectivity. scispace.com
Chiral resolution, on the other hand, involves the separation of a racemic mixture into its constituent enantiomers. d-nb.info Enzymatic kinetic resolution is a common method where an enzyme selectively reacts with one enantiomer, allowing for its separation from the unreacted enantiomer. researchgate.net For instance, α-chymotrypsin can be used for the kinetic resolution of (±)-N-acetylphenylalanine methyl ester. kashanu.ac.ir Diastereomeric resolution, where a racemic mixture is reacted with a chiral resolving agent to form diastereomers that can be separated by crystallization, is another widely used technique. d-nb.info
Genetic Code Expansion for Site-Specific Aldehyde Introduction
The introduction of bioorthogonal functional groups into proteins at specific sites has revolutionized the study of protein structure and function. Among these, the aldehyde group stands out due to its unique reactivity and low abundance in biological systems, making it an excellent target for specific chemical modifications. rsc.org Genetic code expansion has emerged as a powerful technique to incorporate non-canonical amino acids (ncAAs) bearing aldehyde functionalities into proteins, offering precise control over the location of the modification. nih.govnih.gov
Engineering Aminoacyl-tRNA Synthetase/tRNA Pairs for Aldehyde-Bearing Phenylalanine Analogs
A cornerstone of genetic code expansion is the development of orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that are independent of the host's endogenous translational machinery. nih.govnih.gov These engineered pairs enable the site-specific incorporation of ncAAs, such as aldehyde-bearing phenylalanine analogs, in response to a reassigned codon, typically an amber stop codon (UAG). biorxiv.orgacs.org
The process involves evolving an aaRS to specifically recognize and charge a desired ncAA onto its cognate tRNA. This engineered tRNA, in turn, recognizes the amber codon in the mRNA sequence and delivers the ncAA to the ribosome for incorporation into the growing polypeptide chain. nih.govnih.gov A widely used system for this purpose is derived from the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii (MjTyrRS) and its corresponding tRNA. acs.org Researchers have successfully engineered MjTyrRS mutants to incorporate various phenylalanine analogs, including those with ketone functionalities like p-acetyl-L-phenylalanine (pAcF), which can be considered a close relative to aldehyde-bearing analogs. acs.orgnih.gov The principles used to evolve synthetases for keto-amino acids are directly applicable to aldehyde-bearing ones.
Another promising system utilizes the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair. nih.govdntb.gov.ua PylRS exhibits a high degree of substrate promiscuity, making it an excellent candidate for engineering to accept a wide range of ncAAs. nih.gov For instance, a rationally designed PylRS mutant, PylRS(N346A/C348A), has been shown to incorporate several ortho-substituted phenylalanine derivatives. acs.org This adaptability highlights the potential for engineering PylRS to handle aldehyde-containing phenylalanine analogs.
The efficiency of ncAA incorporation can be influenced by several factors, including the specificity of the engineered aaRS and the recognition of the tRNA by the host's translational machinery. nih.govnih.gov Extensive engineering efforts have focused on improving both the selectivity of the aaRS for the desired ncAA and the compatibility of the orthogonal tRNA with the host's ribosomes and elongation factors. nih.govnih.gov
| Orthogonal System | Parent Organism | Engineered for ncAA | Key Features | References |
|---|---|---|---|---|
| MjTyrRS/tRNATyr | Methanocaldococcus jannaschii | p-acetyl-L-phenylalanine (pAcF) | One of the first and most widely used systems for incorporating ketone-bearing amino acids. | acs.org |
| PylRS/tRNAPyl | Methanogenic archaea | Various ortho- and meta-substituted phenylalanines | Highly promiscuous active site, making it readily adaptable for a wide range of ncAAs. Natural amber suppressor. | nih.govacs.orgdntb.gov.ua |
| pCNFRS/tRNATyr | Methanocaldococcus jannaschii | p-azido-L-phenylalanine (pAzF), p-cyano-L-phenylalanine (pCNF) | Exhibits broad specificity for various para-substituted phenylalanine analogs. | nih.gov |
Orthogonal Bioconjugation Strategies via Genetically Encoded Aldehydes
The site-specific incorporation of an aldehyde group into a protein opens up a plethora of possibilities for subsequent chemical modification through bioorthogonal reactions. These reactions are highly selective, proceeding efficiently under physiological conditions without interfering with native cellular processes. rsc.org
One of the most common strategies for conjugating molecules to a genetically encoded aldehyde is through the formation of an oxime or hydrazone bond. core.ac.ukresearchgate.net This involves reacting the aldehyde with a molecule containing an alkoxyamine or hydrazine (B178648) moiety, respectively. researchgate.net These ligations are highly efficient and produce stable conjugates. nih.govcore.ac.uk For instance, this method has been successfully used to attach polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, which can enhance the therapeutic properties of proteins by increasing their serum half-life. nih.gov
Another powerful technique is the formylglycine-generating enzyme (FGE) system. FGE recognizes a specific consensus sequence (CxPxR) and oxidizes the cysteine residue to a formylglycine, which contains an aldehyde group. researchgate.netnih.govspringernature.com This "aldehyde tag" can then be used for site-specific conjugation. researchgate.netnih.gov While this method is chemoenzymatic rather than relying solely on genetic code expansion with ncAAs, it is a key strategy for introducing aldehydes for bioconjugation.
More advanced ligation chemistries have also been developed to react with protein aldehydes. The trapped-Knoevenagel ligation and the hydrazino-Pictet-Spengler (HIPS) ligation are examples of reactions that form highly stable, hydrolytically resistant carbon-carbon bonds. core.ac.ukresearchgate.netacs.org The HIPS reaction, in particular, has been used to create stable antibody-drug conjugates (ADCs) that show excellent stability in human plasma. researchgate.net
The ability to combine different bioorthogonal chemistries allows for multi-bioorthogonal labeling. For example, an aldehyde/ketone condensation can be used in tandem with a strain-promoted azide-alkyne cycloaddition (SPAAC) to create bispecific antibodies or other multifunctional protein conjugates. acs.org This orthogonality enables the precise assembly of complex biomolecules with tailored functions. acs.orgacs.org
| Reaction | Reactant on Probe | Resulting Linkage | Key Features | References |
|---|---|---|---|---|
| Oxime Ligation | Alkoxyamine | Oxime | Stable under physiological conditions, widely used for attaching various molecules including PEG. | nih.govcore.ac.uk |
| Hydrazone Ligation | Hydrazine/Hydrazide | Hydrazone | Forms a stable C=N bond, useful for various bioconjugation applications. | researchgate.netnih.gov |
| Trapped-Knoevenagel Ligation | Indole nucleophile | Stable C-C bond | Proceeds at near-neutral pH without a catalyst, forming a stable conjugate. | core.ac.uk |
| Hydrazino-Pictet-Spengler (HIPS) Ligation | Hydrazino-indole | Oxacarboline/Carboline | Forms a highly stable, hydrolytically resistant C-C bond; used for ADCs. | researchgate.netacs.org |
Mechanistic Investigations of N Acetylphenylalanine Aldehyde As an Enzyme Inhibitor
Serine Protease Inhibition Dynamics
N-Acetylphenylalanine aldehyde and its analogs are recognized as potent inhibitors of serine proteases, a class of enzymes characterized by a highly reactive serine residue in their active site. The inhibition mechanism involves the formation of a covalent bond between the inhibitor and the enzyme, effectively blocking the enzyme's catalytic activity.
Detailed Analysis of Alpha-Chymotrypsin Interactions with this compound Derivatives (e.g., N-Acetyl-DL-p-fluorophenylalinal)
Alpha-chymotrypsin, a well-studied serine protease, serves as a model for understanding the inhibitory action of this compound derivatives. Research using N-acetyl-DL-p-fluorophenylalinal, a fluorinated analog, has been particularly informative. Proton nuclear magnetic resonance (NMR) spectroscopy has demonstrated that the free aldehyde form, not its hydrate (B1144303), is the species that binds to alpha-chymotrypsin. researchgate.net
The interaction between N-acetyl-DL-p-fluorophenylalinal and alpha-chymotrypsin is a multi-step process. Initially, a noncovalent complex is formed. This is then followed by the formation of a hemiacetal, a covalent adduct between the aldehyde group of the inhibitor and the active site serine residue of the enzyme. researchgate.net Fluorine-19 NMR studies have been instrumental in distinguishing the different states of the inhibitor: the free aldehyde, the hydrated aldehyde, the bound aldehyde, and the hemiacetal complex. researchgate.net These studies have also revealed significant downfield chemical shifts for the fluorine signal upon binding, indicating that the p-fluorophenyl ring of the inhibitor is situated within a hydrophobic pocket of the enzyme. researchgate.net
The binding of N-acetyl-d-tryptophan and its amide derivative to alpha-chymotrypsin has also been investigated, revealing that the binding of the uncharged amide is largely independent of pH, while the binding of the acidic forms is influenced by the ionization state of an enzyme group with an apparent pKa of 7.3. nih.gov
Active Site Reactivity and Covalent Adduct Formation (e.g., Hemiacetal Intermediates)
The key to the inhibitory potency of this compound and its derivatives lies in the electrophilic nature of the aldehyde's carbonyl carbon. This carbon is susceptible to nucleophilic attack by the hydroxyl group of the active site serine residue (Ser-195 in chymotrypsin). This attack leads to the formation of a tetrahedral hemiacetal intermediate. researchgate.netcore.ac.uk
This covalent adduct mimics the transition state of the normal enzymatic reaction but is more stable, effectively trapping the enzyme in an inactive state. Proton NMR cross-saturation experiments have provided direct evidence for the equilibrium between the initial noncovalent enzyme-inhibitor complex and the subsequent hemiacetal. researchgate.net The formation of this stable covalent bond is a hallmark of many aldehyde-based inhibitors of serine and cysteine proteases. core.ac.uk
Structure-Activity Relationship (SAR) and Ligand Efficiency Studies for Aldehyde-Based Inhibitors
For aldehyde inhibitors of enzymes like aldehyde dehydrogenases (ALDHs), SAR studies have highlighted the importance of specific functional groups and interactions for achieving selective inhibition of different isoforms. nih.gov Similarly, for peptidomimetic aldehydes targeting viral proteases, SAR has guided the design of more potent inhibitors. For example, a study on enterovirus 71 3C protease inhibitors showed that modifications to the peptide-like scaffold could significantly enhance inhibitory and antiviral activity. researchgate.net
The table below summarizes key findings from SAR studies on aldehyde inhibitors, illustrating the impact of structural modifications on inhibitory potency.
| Compound/Modification | Target Enzyme | Key SAR Finding | Reference |
| N-Acetyl-DL-p-fluorophenylalinal | Alpha-Chymotrypsin | The p-fluorophenyl ring binds in a hydrophobic pocket, contributing to binding affinity. | researchgate.net |
| Peptidomimetic Aldehydes | Enterovirus 71 3C Protease | Modifications to the peptide-like scaffold led to the discovery of more potent inhibitors. | researchgate.net |
| CM026 Analogues | ALDH1A1 | Exploiting a unique glycine (B1666218) residue in the aldehyde binding pocket enhances selectivity. | bohrium.com |
Spectroscopic Elucidation of Enzyme-Inhibitor Complexes
A variety of spectroscopic techniques are indispensable for characterizing the interactions between enzymes and their inhibitors at a molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy: As previously mentioned, both proton and fluorine-19 NMR have been pivotal in studying the interaction of this compound derivatives with alpha-chymotrypsin. researchgate.net NMR can provide detailed information on the structure of the enzyme-inhibitor complex, the kinetics of binding, and the specific residues involved in the interaction. For instance, 13C NMR has been used to study the stereospecificity of thiohemiacetals formed when aldehyde inhibitors interact with the cysteine protease papain. thegoodscentscompany.com
X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of enzyme-inhibitor complexes. For example, the crystal structures of ALDH1A1 complexed with inhibitors have revealed how these compounds bind within the aldehyde binding pocket and achieve selectivity. bohrium.com Similarly, the crystal structure of enterovirus 71 3C protease in complex with a peptidomimetic aldehyde inhibitor confirmed the covalent linkage to the catalytic cysteine residue. researchgate.net
Other Spectroscopic Methods: While NMR and X-ray crystallography are primary tools, other techniques also contribute valuable information. For instance, changes in the NMR spectrum of a ligand upon binding to a protein can reveal alterations in its magnetic environment. gla.ac.uk
The data below, derived from spectroscopic studies, highlights key parameters in the interaction of N-acetyl-DL-p-fluorophenylalinal with alpha-chymotrypsin.
| Spectroscopic Technique | Observation | Interpretation | Reference |
| Proton NMR | The free aldehyde form binds to the enzyme. | The hydrate form is not the active inhibitor species. | researchgate.net |
| Proton NMR Cross-Saturation | Equilibrium between noncovalent complex and hemiacetal is observed. | Confirms the two-step binding and covalent adduct formation. | researchgate.net |
| Fluorine-19 NMR | Separate signals for free, bound, and hemiacetal forms of the inhibitor. | Allows for the detailed characterization of different inhibitor states. | researchgate.net |
| Fluorine-19 NMR | Large downfield chemical shift upon binding. | Indicates the p-fluorophenyl ring is in the enzyme's hydrophobic pocket. | researchgate.net |
N Acetylphenylalanine Aldehyde As a Bioorthogonal Probe and for Advanced Bioconjugation
Protein Labeling and Functionalization through Aldehyde Chemistry
The aldehyde group is a versatile chemical handle for protein labeling because it does not occur in the 20 canonical amino acids. nih.gov Its unique reactivity with specific nucleophiles allows for highly selective and efficient bioconjugation under mild, physiological conditions. nih.gov While methods like oxidizing an N-terminal serine can introduce an aldehyde, genetic encoding of an aldehyde-containing amino acid like m-formyl-phenylalanine offers the advantage of placing this reactive group at virtually any desired position within the protein structure. nih.gov
Oxime and Hydrazone Ligation for Site-Specific Conjugation
The primary method for labeling proteins containing a genetically encoded aldehyde or ketone is through the formation of stable oxime or hydrazone linkages. This is achieved by reacting the carbonyl group with an aminooxy- or hydrazide-functionalized molecule, respectively. nih.govnih.gov These reactions are highly chemoselective and proceed efficiently under physiological conditions. nih.gov
The kinetics of these ligation reactions can be significantly enhanced by the use of catalysts. Aniline and its derivatives have been shown to be effective catalysts for oxime and hydrazone formation, accelerating the reaction rate and allowing for efficient labeling at lower concentrations of the labeling reagent. nih.govnih.gov The reaction typically involves the formation of an imine intermediate, which is the rate-limiting step, and the catalyst facilitates the dehydration of the hemiaminal intermediate. nih.gov
| Ligation Chemistry | Reactants | Product | Key Features |
| Oxime Ligation | Aldehyde/Ketone + Aminooxy Probe | Oxime | Highly stable bond |
| Hydrazone Ligation | Aldehyde/Ketone + Hydrazide Probe | Hydrazone | Stable, can be formed under mild conditions |
Applications in Site-Directed Spin Labeling (SDSL) and EPR Spectroscopy
Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying protein structure and dynamics. nih.gov Traditionally, SDSL relies on the introduction of a cysteine residue at a specific site, which is then labeled with a thiol-reactive nitroxide spin label. nih.gov However, this approach is not suitable for proteins with essential native cysteines. nih.gov
The genetic incorporation of a ketone-bearing amino acid like p-acetylphenylalanine provides an elegant alternative. nih.gov The ketone group serves as a bioorthogonal handle for the attachment of a hydroxylamine-functionalized nitroxide spin label, forming a stable oxime linkage. nih.govnih.gov This method, termed K1 labeling, allows for the site-specific introduction of a spin label without disrupting native disulfide bonds or other critical cysteine residues. nih.gov EPR spectroscopy can then be used to obtain information on local protein dynamics, solvent accessibility, and distances between labeled sites, providing valuable insights into protein conformational changes and interactions. nih.gov
Development of Chemically Modified Proteins for Biophysical Studies
The ability to site-specifically modify proteins with unique chemical handles opens up new avenues for a wide range of biophysical studies. By introducing probes with specific properties, researchers can gain detailed information about protein conformation, dynamics, and interactions that would be difficult to obtain using conventional methods.
Integration with NMR Spectroscopy for Conformational and Dynamics Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein structure and dynamics at atomic resolution. nih.govacs.org However, the complexity of NMR spectra increases significantly with the size of the protein, often leading to signal overlap and ambiguity. nih.gov The site-specific incorporation of unnatural amino acids can help to overcome these challenges by introducing unique NMR-active isotopes or probes. nih.gov
For instance, incorporating an amino acid with a fluorine label (e.g., 4-trifluoromethyl-l-phenylalanine) at a specific site allows for the use of 19F NMR. nih.gov The 19F nucleus is an excellent NMR probe due to its high sensitivity and the absence of background signals in biological systems. nih.govucla.edu By monitoring the chemical shift of the 19F label, researchers can detect subtle conformational changes in the protein in response to ligand binding, mutation, or changes in the cellular environment. nih.govnih.gov The aldehyde or ketone handle can be used to attach a variety of NMR-active probes, providing a versatile platform for studying protein dynamics in detail.
| NMR Probe Type | Incorporation Method | Information Gained |
| 19F-labeled amino acid | Genetic incorporation | Conformational changes, ligand binding, protein interactions |
| Isotope-labeled ncAA | Genetic incorporation | Simplification of spectra, site-specific dynamics |
| NMR-active probe | Ligation to aldehyde/ketone | Local environment, dynamics at a specific site |
Strategies for Orthogonal Coupling in Complex Biological Environments
A key advantage of aldehyde/ketone-based bioconjugation is its orthogonality to other bioorthogonal reactions, such as the copper-free "click chemistry" (strain-promoted azide-alkyne cycloaddition). nih.govwikipedia.org This orthogonality allows for the simultaneous or sequential labeling of a protein with two different probes at distinct sites. nih.gov
For example, a protein can be engineered to contain both an aldehyde-bearing amino acid and an azide-bearing amino acid. The aldehyde can be selectively reacted with an aminooxy-functionalized probe, while the azide (B81097) can be independently labeled with a cyclooctyne-containing probe. nih.gov This dual-labeling strategy is particularly useful for fluorescence resonance energy transfer (FRET) studies, where a donor and an acceptor fluorophore need to be placed at specific locations within a protein to measure distances and conformational changes. cambridge.org This approach has been successfully applied to create protein-protein conjugates and other complex biomolecular assemblies. nih.govwikipedia.org
Design of Next-Generation Molecular Tools for Cellular and In Vitro Systems
The site-specific incorporation of aldehyde and ketone functionalities into proteins is not only a tool for studying native protein function but also a platform for designing novel molecular tools with tailored properties. This includes the development of fluorescent biosensors, targeted therapeutics, and new biomaterials.
By attaching environmentally sensitive fluorescent dyes to a protein via oxime or hydrazone ligation, it is possible to create biosensors that report on specific cellular events, such as changes in ion concentration, pH, or the presence of a particular metabolite. nih.govresearchgate.net The protein scaffold provides the binding site for the analyte of interest, and the conformational change upon binding is transduced to the fluorescent probe, resulting in a change in its emission properties.
Furthermore, this technology allows for the precise construction of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to an antibody that specifically targets cancer cells. Site-specific conjugation using an aldehyde handle ensures a homogenous product with a defined drug-to-antibody ratio, which can lead to improved therapeutic efficacy and reduced side effects. researchgate.net The versatility of aldehyde/ketone chemistry continues to drive the development of innovative molecular tools for a wide range of applications in chemical biology and biotechnology.
Based on a thorough review of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound “N-Acetylphenylalanine aldehyde” (also known as N-acetylphenylalaninal) to fully construct the detailed article as requested in the provided outline.
The majority of published research focuses extensively on the related compounds N-Acetylphenylalanine (the carboxylic acid) and N-Acetylphenylalaninamide (the amide). While these compounds are structurally similar, the aldehyde functional group imparts distinct chemical and physical properties. Therefore, extrapolating data from the acid or amide to the aldehyde would not be scientifically accurate.
High-Resolution NMR Spectroscopy: Specific proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts and coupling constants for the aldehyde are not documented in the available literature.
Vibrational and Electronic Spectroscopy: While general characteristic absorbances for aldehydes can be predicted, specific experimental Infrared (IR) and UV-Vis spectra for this molecule could not be located.
Crystallographic Studies: There are no available crystallographic reports for this compound or its chiral complexes.
Chromatographic Methods: Specific protocols, such as column choice, mobile phase composition, and retention times for determining the enantiomeric excess of this compound via HPLC or GC, are not described.
Computational Chemistry: Molecular modeling and computational studies have been performed on the amide derivative (NAPA), but not specifically on the aldehyde.
Due to the lack of detailed research findings and specific data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline without resorting to speculation.
Advanced Structural and Conformational Analysis of N Acetylphenylalanine Aldehyde
Computational Chemistry and Molecular Modeling
Ab Initio and DFT Calculations for Conformational Landscapes
There is currently a lack of published research specifically detailing the use of ab initio and Density Functional Theory (DFT) methods to map the conformational landscape of N-Acetylphenylalanine aldehyde.
Molecular Dynamics Simulations of Aldehyde-Biomolecule Interactions
No specific studies employing molecular dynamics simulations to investigate the interactions between this compound and biomolecules were identified in the available scientific literature.
N Acetylphenylalanine Aldehyde in Peptidomimetic Design and Drug Discovery Research
Incorporation into Peptide and Protein Analogs
The aldehyde functional group of N-Acetylphenylalanine aldehyde is a versatile handle for chemical modifications, enabling the synthesis of complex peptide and protein analogs with tailored characteristics.
Synthesis of Aldehyde-Terminated Peptidomimetics
The creation of peptidomimetics with a C-terminal aldehyde, such as that from this compound, is a key strategy in drug design. This aldehyde group serves as a reactive electrophile, capable of forming reversible covalent bonds with nucleophiles in biological targets, most notably the active site residues of enzymes. nih.gov Solid-phase peptide synthesis (SPPS) is the predominant method for constructing these molecules.
Several SPPS techniques have been developed to produce C-terminal peptide aldehydes:
Backbone Amide Linker (BAL) Strategy: In this approach, the peptide is attached to the solid support via a backbone amide nitrogen rather than the C-terminus. nih.gov This leaves the C-terminal carboxyl group free for modification. The aldehyde can be protected as an acetal during the synthesis and then deprotected during the final cleavage step from the resin. nih.gov
Reduction of Weinreb Amides: Peptide Weinreb amides attached to a solid support can be reduced to yield the corresponding peptide aldehydes. However, this method is not compatible with amino acids that are sensitive to reducing agents. nih.gov
Oxidation of C-terminal Alcohols: A peptide synthesized with a C-terminal alcohol can be oxidized to the aldehyde. This method is limited by the potential for oxidation of other sensitive residues in the peptide sequence. nih.gov
Use of Special Linkers: Linkers such as acetal or thioacetal linkers can be used to attach the C-terminal amino acid to the resin. nih.gov The peptide aldehyde is then released under specific cleavage conditions. For instance, a thioacetal can be efficiently converted to the desired aldehyde using N-bromosuccinimide (NBS). nih.gov
These synthetic strategies allow for the controlled incorporation of this compound or other aldehyde-containing residues at the C-terminus of a peptide chain, providing a key functional group for subsequent applications.
Exploration of Aldehyde-Mediated Cyclization and Scaffold Constraining
Cyclization is a widely used strategy to improve the metabolic stability and receptor binding affinity of peptides by restricting their conformational freedom. The aldehyde group of this compound is an effective tool for creating cyclic peptidomimetics. researchgate.net
One common method involves the intramolecular reaction between the C-terminal aldehyde and an N-terminal amine or the amine of a side chain (e.g., lysine). This reaction forms a transient imine, which can then be stabilized or further reacted. nih.govnih.gov
Key cyclization strategies involving aldehydes include:
Reductive Amination: The intermediate imine formed between the aldehyde and an amine can be reduced, typically using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage, resulting in a cyclic peptide. nih.govacs.org This method is highly tolerant of various functional groups found in proteinogenic amino acids. nih.gov
Imine Trapping: The cyclic imine can be trapped by intramolecular nucleophiles. For example, the adjacent amide nitrogen can attack the imine to form a stable imidazolidinone ring, a strategy known as CyClick. nih.govemory.edu This drives the reaction towards the cyclized product and avoids the formation of oligomers. nih.gov
Pictet-Spengler Reaction: If the peptide sequence contains an appropriate aromatic group (like tryptophan or histidine) near the N-terminus, the cyclic imine can undergo a Pictet-Spengler reaction to form a rigid, polycyclic scaffold. nih.gov
These aldehyde-mediated cyclization techniques provide robust methods for constraining peptide scaffolds, which is a critical step in transforming linear peptide leads into more drug-like molecules.
Rational Design of Biologically Active Scaffolds
The incorporation of this compound into peptidomimetics is a rational design strategy to enhance their biological activity and pharmacokinetic properties.
Modulating Proteolytic Stability and Receptor Binding Affinity
A major drawback of peptide-based drugs is their rapid degradation by proteases in the body. The N-acetylation of the N-terminus, as in this compound, helps to block degradation by exopeptidases, which are enzymes that cleave amino acids from the ends of a peptide chain. nih.gov This modification can significantly increase the half-life of the peptide in plasma while retaining its activity against target enzymes like matrix metalloproteinases (MMPs). nih.gov
Table 1: Impact of N- and C-Terminal Modifications on Peptide Properties
| Modification | Effect on Proteolytic Stability | Rationale | Effect on Receptor Binding | Rationale |
|---|---|---|---|---|
| N-terminal Acetylation | Increased | Blocks degradation by N-terminal exopeptidases. nih.gov | Variable | Can alter hydrogen bonding and electrostatic interactions at the binding site. |
| C-terminal Aldehyde | Increased | The aldehyde can act as a transition-state analog inhibitor of proteases. nih.gov | Often Increased | Neutralizes negative charge, increasing hydrophobicity and potentially improving fit in receptor pockets. nih.gov |
| Cyclization | Significantly Increased | Macrocyclic structure is sterically shielded from protease active sites. chemrxiv.org | Generally Increased | Reduces conformational flexibility, lowering the entropic cost of binding. chemrxiv.org |
Influence on Enzyme Substrate Recognition and Catalytic Efficiency
Peptide aldehydes are potent, reversible inhibitors of serine and cysteine proteases. nih.govacs.org The electrophilic carbon atom of the aldehyde in this compound is designed to mimic the tetrahedral transition state of peptide bond hydrolysis.
When a peptide aldehyde inhibitor binds to the active site of a protease, the aldehyde group is attacked by the nucleophilic hydroxyl group of a serine residue or the thiol group of a cysteine residue. nih.gov This forms a covalent, yet reversible, hemiacetal or thiohemiacetal adduct. nih.gov This adduct is a stable analog of the fleeting transition state of the normal enzymatic reaction, effectively blocking the enzyme's catalytic activity.
The specificity of the inhibitor is determined by the amino acid residues adjacent to the aldehyde, known as the P1, P2, P3, etc., positions. For an inhibitor incorporating this compound at its C-terminus, the phenylalanine residue occupies the P1 position. This makes the inhibitor particularly effective against proteases that have a preference for large, hydrophobic residues at their S1 binding pocket, such as chymotrypsin.
The inhibitory potency is often quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. Lower Kᵢ values indicate more potent inhibition.
Table 2: Examples of Peptide Aldehydes as Protease Inhibitors
| Inhibitor | Target Enzyme | P1 Residue | Type of Inhibition | Reported Kᵢ or IC₅₀ |
|---|---|---|---|---|
| Peptide Aldehydes | SARS-CoV Mpro (Cysteine Protease) | Glutamine | Reversible, Covalent (Thiohemiacetal) | μM range nih.gov |
| Aza-peptide Aldehydes | Proteasome (Chymotrypsin-like site) | Leucine | Reversible, Covalent | Specific inhibition noted researchgate.net |
| MG132 (Z-Leu-Leu-Leucinal) | 20S Proteasome | Leucine | Reversible, Covalent | Potent (nM to μM range) nih.gov |
| Ac-ESTLQ-H | SARS-CoV Mpro (Cysteine Protease) | Glutamine | Reversible, Covalent | Kᵢ in the μM range nih.gov |
By acting as transition-state analog inhibitors, peptidomimetics containing this compound can potently and selectively disrupt enzyme function, making them valuable tools in biochemical research and promising leads for the development of new therapeutic agents.
Emerging Research Themes and Future Directions
Artificial Intelligence and Machine Learning in Aldehyde-Based Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the de novo design of bioactive small molecules. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel molecular scaffolds with desired properties. For aldehyde-containing compounds, AI and ML models can be trained to predict various characteristics, from reactivity and stability to metabolic fate.
Deep learning models, such as recurrent neural networks, can learn the underlying patterns in molecular representations like SMILES strings to generate new chemical entities. nih.gov For instance, a model could be fine-tuned on a library of known bioactive aldehydes to design novel compounds with potentially enhanced efficacy or selectivity. Furthermore, machine learning algorithms are being developed to predict the site of metabolism by enzymes like aldehyde oxidase, which is crucial for drug development. nih.govresearchgate.net These predictive models can significantly reduce the time and cost associated with traditional drug discovery pipelines by prioritizing the synthesis of the most promising candidates.
The application of AI in this field extends to the prediction of spectroscopic data, which is essential for the characterization of newly synthesized compounds. Machine learning models can be trained on extensive spectral libraries to predict the functional groups present in a molecule from its FT-IR and NMR spectra, aiding in the structural elucidation of novel aldehyde-containing molecules. rsc.orgnih.gov
Table 1: Illustrative Applications of AI/ML in Aldehyde Compound Research
| Application Area | AI/ML Technique | Potential Outcome for Aldehyde-Based Compounds |
|---|---|---|
| Drug Discovery | Generative Adversarial Networks (GANs) | Design of novel aldehyde-containing drug candidates with optimized activity and safety profiles. |
| Metabolism Prediction | Graph Neural Networks (GNNs) | Accurate prediction of metabolic pathways and potential toxicity of aldehyde-based drugs. nih.gov |
| Materials Science | Bayesian Optimization | Accelerated discovery of aldehyde-functionalized polymers with desired physical properties. |
| Spectroscopic Analysis | Convolutional Neural Networks (CNNs) | Automated identification and characterization of aldehyde compounds from complex spectral data. rsc.org |
Interdisciplinary Approaches for Unveiling Complex Biological Roles
Understanding the multifaceted roles of aldehydes in biological systems necessitates a collaborative effort across various scientific disciplines. creative-proteomics.com Aromatic aldehydes, for example, are known to interact with biological molecules, such as proteins, which can initiate a cascade of events leading to physiological responses like skin sensitization. nih.gov Elucidating these mechanisms requires a combination of synthetic chemistry, molecular biology, immunology, and computational modeling.
The biological significance of aldehydes is diverse, ranging from their role as signaling molecules to their involvement in pathological processes stemming from oxidative stress. creative-proteomics.commdpi.com An interdisciplinary approach allows researchers to connect the chemical reactivity of the aldehyde functional group with its effects at the cellular and organismal levels. For instance, the formation of Schiff bases between aldehydes and the amino groups of proteins is a fundamental chemical reaction with profound biological implications, from the cross-linking of tissues to the mechanisms of toxicity. mdpi.com
Future research will likely focus on developing sophisticated chemoassays and in vitro models that can accurately mimic the complex biological environment. nih.gov This will enable a more precise understanding of how aldehyde-functionalized biomolecules, potentially including N-Acetylphenylalanine aldehyde, interact with their biological targets and how these interactions translate into physiological or pathological outcomes.
Nanotechnology and Materials Science Applications of Aldehyde-Functionalized Biomolecules
The high reactivity of the aldehyde group makes it a valuable tool in nanotechnology and materials science for the surface functionalization of nanoparticles and other materials. cd-bioparticles.net Aldehyde-modified surfaces can be used to immobilize biomolecules, such as proteins and oligonucleotides, with high specificity and efficiency. nih.gov This has significant implications for the development of biosensors, drug delivery systems, and advanced biomaterials.
Aldehyde-functionalized nanoparticles can be designed to target specific cells or tissues for applications in bioimaging and targeted therapy. The aldehyde groups on the nanoparticle surface can react with amine groups on biological molecules, allowing for the covalent attachment of targeting ligands or therapeutic agents. acs.org This approach can enhance the efficacy of treatments while minimizing off-target effects.
In materials science, aldehyde-functionalized polymers are being explored for the development of hydrogels and other smart materials. researchgate.net The ability of aldehydes to form dynamic covalent bonds, such as imines, allows for the creation of self-healing and stimuli-responsive materials. For example, aldehyde-functionalized cellulose has been investigated as a reactive sorbent for capturing odor molecules, demonstrating the potential for creating functional materials for various applications. nih.gov
Table 2: Examples of Aldehyde-Functionalized Materials and Their Applications
| Material | Functionalization | Application |
|---|---|---|
| Iron Oxide Nanoparticles | Surface modification with aldehyde groups | Drug capture and targeted drug delivery. acs.org |
| Amorphous Carbon Substrates | Aldehyde-terminated surfaces | Fabrication of biomolecule arrays for diagnostics. nih.gov |
| Cellulose | Oxidation to create aldehyde functionalities | Development of reactive sorbents for wound care. nih.gov |
| Chitosan | Cross-linking with aldehyde-functionalized polymers | Creation of biocompatible and self-healing hydrogels. researchgate.net |
Q & A
Basic: What are the optimal reaction conditions for synthesizing N-acetylphenylalanine aldehyde from phenylalanine precursors?
Methodological Answer:
The synthesis typically involves a two-step process: (1) acetylation of phenylalanine using acetic anhydride in an alkaline medium (e.g., 1.0 M NaOH), followed by (2) controlled oxidation to introduce the aldehyde group. Key parameters include maintaining a molar ratio of phenylalanine to acetic anhydride at 1:2 and ensuring vigorous stirring to prevent side reactions. Temperature control (e.g., ice bath during exothermic steps) and pH monitoring (via test strips) are critical to avoid hydrolysis of intermediates .
Basic: How can TLC and IR spectroscopy be employed to verify the purity of synthesized this compound?
Methodological Answer:
- TLC Analysis : Use silica gel plates with a mobile phase (e.g., ethyl acetate/hexane, 3:7). Spot the crude product and a pure reference standard. A single spot with an Rf value matching the standard indicates purity.
- IR Spectroscopy : Confirm the presence of the aldehyde group via a sharp peak at ~1720 cm⁻¹ (C=O stretch) and the absence of broad O-H stretches (~3200 cm⁻¹) from unreacted starting materials .
Advanced: What mechanistic insights explain the formation of side products during the acetylation of phenylalanine?
Methodological Answer:
Side products like N,O-diacetyl derivatives may arise from over-acetylation under excess acetic anhydride or prolonged reaction times. Mechanistic studies using in situ NMR can track intermediate formation. For example, monitoring the disappearance of the phenylalanine amine proton (δ ~3.1 ppm) and the emergence of acetyl peaks (δ ~2.0 ppm) helps optimize reaction quenching to minimize byproducts .
Advanced: How does the aldehyde functional group in this compound influence its interaction with biological macromolecules?
Methodological Answer:
The aldehyde group participates in hydrogen bonding and Schiff base formation with lysine residues in proteins. Fluorescence probes (e.g., flavonoid-based systems) can detect these interactions by monitoring emission quenching upon binding. Molecular docking simulations further reveal binding affinities; for instance, the aldehyde moiety may anchor the compound to hydrophobic pockets in serum albumin .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and closed systems to minimize inhalation exposure.
- Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- In case of spills, neutralize with sodium bicarbonate and dispose of waste via approved chemical protocols .
Advanced: How can mass spectrometry imaging (MSI) resolve spatial distribution patterns of this compound in tissue samples?
Methodological Answer:
MSI enables high-resolution mapping by ionizing the compound directly from tissue sections. Key steps include:
- Matrix application (e.g., DHB for positive ion mode).
- Calibration using internal standards (e.g., deuterated analogs).
- Data analysis via software like SCiLS Lab to correlate ion intensity with histological features. This method is pivotal for studying metabolic localization in biomedical research .
Basic: What titration methods are suitable for quantifying this compound in aqueous solutions?
Methodological Answer:
Acid-base titration using 0.1 M HCl and phenolphthalein indicator is effective. Dissolve the compound in ethanol/water (1:1), titrate to neutrality, and calculate purity based on equivalence points. For higher precision, coulometric titration or HPLC with UV detection (λ = 254 nm) is recommended .
Advanced: What contradictions exist in reported enzymatic degradation pathways of aromatic aldehydes like this compound?
Methodological Answer:
Studies on ALDH3 (aldehyde dehydrogenase 3) show variability in substrate specificity. While some reports suggest rapid oxidation of this compound to its carboxylic acid form, others indicate competitive inhibition by acetyl groups. Resolving these contradictions requires kinetic assays (e.g., Vmax/Km comparisons) and structural analysis (X-ray crystallography) of enzyme-substrate complexes .
Advanced: How can reaction intermediates be stabilized during the synthesis of this compound?
Methodological Answer:
- Use low-temperature conditions (0–5°C) during acetylation to stabilize the tetrahedral intermediate.
- Employ protecting groups (e.g., tert-butyldimethylsilyl) for the amine moiety to prevent premature oxidation.
- Real-time monitoring via FT-IR or Raman spectroscopy allows immediate adjustment of reaction parameters .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
